Miq compound

Description

Historical Perspectives and Initial Characterization of Miquelianin

Miquelianin was first identified in various plant species, including Miquelia dentata, native to Southeast Asia. oup.com Early research focused on its isolation and structural elucidation from natural sources like Salvia and Phaseolus vulgaris. ebi.ac.uknih.gov The initial characterization involved spectroscopic and chemical analyses to determine its structure as a quercetin (B1663063) O-glycoside, where quercetin is linked to a β-D-glucuronopyranosyl moiety at the 3-position. ebi.ac.uknih.gov It has also been found in St. John's wort (Hypericum perforatum), wine, Indian lotus (B1177795) (Nelumbo nucifera), and green beans. wikipedia.org

Miquelianin as a Representative Flavonoid Compound

Miquelianin belongs to the flavonol subclass of flavonoids, a large group of polyphenolic compounds widely distributed in the plant kingdom. oup.comfrontiersin.org Its core structure is based on quercetin, one of the most abundant dietary flavonoids. oup.comwikipedia.org The addition of a glucuronic acid group to quercetin to form miquelianin enhances some of its properties, such as water solubility. nih.govmdpi.com This structural feature is crucial for its metabolism and bioavailability in biological systems. mdpi.com

Table 1: Chemical and Physical Properties of Miquelianin

| Property | Value | Source |

| Chemical Formula | C21H18O13 | wikipedia.org |

| Molar Mass | 478.362 g·mol−1 | wikipedia.org |

| CAS Number | 22688-79-5 | wikipedia.org |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | nih.gov |

| Density | 1.961 g/mL | wikipedia.org |

Overview of Contemporary Research Domains in Miquelianin Studies

Current research on miquelianin is exploring a wide range of its potential biological activities. Key areas of investigation include its antioxidant, anti-inflammatory, neuroprotective, and anti-allergic properties. oup.commdpi.com

Antioxidant and Anti-inflammatory Effects: Miquelianin has demonstrated significant antioxidant properties by scavenging free radicals and protecting cells from oxidative damage. medchemexpress.comoup.com It can suppress the consumption of other antioxidants like lycopene (B16060) and β-carotene in human plasma. medchemexpress.com Research has also highlighted its anti-inflammatory activity, showing it can inhibit the production of inflammatory mediators. oup.com

Neuroprotective and Neurogenesis Potential: Studies suggest that miquelianin may have neuroprotective effects. oup.com It has been shown to cross the blood-brain barrier and reduce the generation of β-amyloid peptides, which are implicated in Alzheimer's disease. medchemexpress.comnih.gov Furthermore, it may interfere with the formation of neurotoxic oligomeric Aβ species. medchemexpress.comnih.gov Recent research also indicates a role for miquelianin in promoting neurogenesis. nih.gov

Anti-allergic and Immunomodulatory Responses: Miquelianin has been identified as an active compound with anti-allergic properties. mdpi.com It has been shown to suppress Th2-related immune responses, which are characteristic of allergic diseases. mdpi.comnih.gov Studies have demonstrated that miquelianin can inhibit the proliferation of CD4+ T cells and reduce the production of cytokines associated with allergic reactions. mdpi.comnih.gov

Antiviral Activity: Recent studies have investigated the antiviral properties of miquelianin, particularly against the influenza A virus (IAV). frontiersin.orgfrontiersin.org Research indicates that miquelianin can effectively inhibit the replication of the H1N1 strain both in vitro and in vivo, and can reduce lung injury associated with the infection. frontiersin.orgfrontiersin.org

Table 2: Selected Research Findings on Miquelianin

| Research Area | Key Finding | Organism/Model | Source |

| Antioxidant Activity | Suppresses the consumption of lycopene, β-carotene, and α-tocopherol at 50 μM. | Human plasma | medchemexpress.com |

| Neuroprotection | Significantly reduces the generation of β-amyloid (Aβ) peptides. | Primary neuron cultures (Tg2576 AD mouse model) | medchemexpress.com |

| Anti-allergic Response | Suppresses Th2-related immune responses and cytokine production. | Mouse model | mdpi.comnih.gov |

| Antiviral Activity | Effectively inhibits the replication of H1N1 virus and reduces lung injury. | MDCK cells and mouse model | frontiersin.orgfrontiersin.org |

| Thermogenesis | Induces brown-like adipocyte formation and enhances thermogenic programming. | C3H10T1/2 cells | researchgate.net |

Structure

2D Structure

3D Structure

Properties

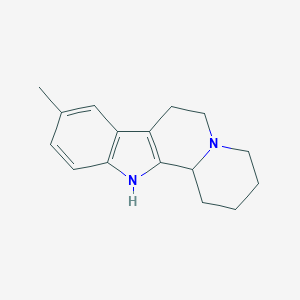

CAS No. |

16008-64-3 |

|---|---|

Molecular Formula |

C16H20N2 |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

9-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine |

InChI |

InChI=1S/C16H20N2/c1-11-5-6-14-13(10-11)12-7-9-18-8-3-2-4-15(18)16(12)17-14/h5-6,10,15,17H,2-4,7-9H2,1H3 |

InChI Key |

ATMFHMOWWSSCOQ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)NC3=C2CCN4C3CCCC4 |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CCN4C3CCCC4 |

Synonyms |

9-methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine 9-methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine hydrochloride MIQ compound |

Origin of Product |

United States |

Origin, Isolation, and Botanical Distribution of Miquelianin

Natural Occurrence in Plant Species

Miquelianin is distributed across various botanical families, indicating its synthesis by a wide array of plants. Its presence has been confirmed in numerous species, where it contributes to the plant's chemical profile.

Calystegia silvatica, commonly known as large bindweed, has been identified as a significant natural source of Miquelianin. oup.comwikipedia.org Research has led to the successful isolation of the compound from the aerial parts of this plant, which belongs to the Convolvulaceae family. oup.com C. silvatica is a perennial vine native to Southern Europe that has been introduced to many other regions. wikipedia.orgncsu.edu Studies focusing on this species have utilized its abundance for the extraction and detailed electrochemical analysis of Miquelianin. oup.com

The genus Salvia, a prominent member of the Lamiaceae family, is well-documented as containing Miquelianin. ebi.ac.ukoup.com This large genus, comprising nearly 1,000 species, is a rich source of polyphenolic compounds, with over 160 identified, including various flavonoids. ebi.ac.ukmdpi.com Miquelianin is among the flavonoids that contribute to the complex phytochemical makeup of many Salvia species. ebi.ac.uk The presence of this compound is often noted in comprehensive metabolic profiling of different species within the genus, highlighting its significance to the chemical composition of sage plants. mdpi.comnih.gov

Beyond Calystegia and Salvia, Miquelianin has been identified in a variety of other plant genera and families. These findings underscore the widespread distribution of this particular flavonoid glycoside in the plant kingdom. Its isolation has been reported from species used in traditional medicine, food, and horticulture. wikipedia.orgebi.ac.uk

Table 1: Botanical Distribution of Miquelianin

| Family | Genus | Species | Plant Part |

| Fabaceae | Phaseolus | Phaseolus vulgaris (Green Bean) | Not Specified |

| Polygonaceae | Polygonum | Polygonum salicifolium | Aerial Part |

| Apiaceae | Foeniculum | Foeniculum vulgare (Fennel) | Flower |

| Myrtaceae | Callistemon | Callistemon lanceolatus | Leaf, Flower |

| Anacardiaceae | Schinus | Schinus molle | Leaf |

| Hypericaceae | Hypericum | Hypericum perforatum (St. John's Wort) | Not Specified |

| Hypericaceae | Hypericum | Hypericum hirsutum | Not Specified |

| Nelumbonaceae | Nelumbo | Nelumbo nucifera (Indian Lotus) | Not Specified |

Methodological Approaches for Miquelianin Extraction and Purification

The isolation of Miquelianin from plant matrices involves a multi-step process that begins with extraction to liberate the compound from the plant tissue, followed by purification to separate it from other co-extracted substances.

The initial step in isolating Miquelianin involves solid-liquid extraction, where the choice of solvent is critical. nih.gov The polarity of the solvent must be matched with the target compound to ensure efficient extraction. imrpress.com For flavonoids like Miquelianin, polar solvents or aqueous mixtures are typically employed. mdpi.com

A documented protocol for Miquelianin involves extracting plant material, such as flowers and leaves, with hot aqueous methanol (B129727) under reflux. ebi.ac.uk This technique uses the solvent's ability to solubilize Miquelianin, enhanced by heat, to draw it out from the plant matrix. Other solvents commonly used for flavonoid extraction include ethanol, acetone, and water, or mixtures thereof. mdpi.comsrce.hr The selection of the solvent system is a primary variable that influences the efficiency and selectivity of the extraction process. nih.gov

Table 2: Common Solvents for Flavonoid Extraction

| Solvent | Polarity | Notes |

| Methanol | High | Often used in aqueous mixtures for extracting polar glycosides. ebi.ac.uk |

| Ethanol | High | A common, less toxic solvent used for extracting polyphenols. mdpi.com |

| Acetone | Medium-High | Can be used in aqueous mixtures to extract a broad range of flavonoids. mdpi.com |

| Water | High | Used for highly polar flavonoids, often in combination with other solvents or heat. imrpress.com |

Following extraction, the crude extract contains a complex mixture of compounds that requires further separation to isolate pure Miquelianin. Chromatography is the principal methodology for this purification stage. anjs.edu.iq

Initial purification often involves column chromatography . auctoresonline.org For Miquelianin, pre-isolation has been achieved using column chromatography with polyamide as the stationary phase and a water-methanol gradient for elution. ebi.ac.uk Further purification of the resulting fractions can be accomplished through repeated column chromatography on stationary phases like cellulose (B213188) or Sephadex LH-20, which separates molecules based on size and polarity. ebi.ac.uknih.gov

High-Performance Liquid Chromatography (HPLC) , particularly in a reversed-phase (RP-HPLC) configuration, is a highly efficient technique for the final purification and quantification of flavonoids. anjs.edu.iquw.edu.pl This method uses a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water and solvents like acetonitrile (B52724) or methanol, sometimes with acid modifiers like trifluoroacetic acid to improve peak shape. uw.edu.pl

Other advanced chromatographic methods such as High-Speed Counter-Current Chromatography (HSCCC) have also been effectively used for the preparative separation of flavonoids from complex plant extracts. wikipedia.orgnih.gov This technique is a form of liquid-liquid partition chromatography that avoids the use of a solid support, minimizing irreversible adsorption of the sample. nih.gov

Biosynthetic Pathways and Metabolic Engineering of Miquelianin

Biochemical Precursors and Enzymatic Transformations in Flavonoid Biosynthesis

The biosynthesis of miquelianin, like other flavonoids, is a complex process involving multiple enzymatic steps. Flavonoids are a diverse group of plant secondary metabolites derived from two primary biosynthetic routes: the shikimate pathway and the phenylpropanoid pathway. mdpi.comwikipedia.orgnih.gov These pathways provide the fundamental carbon skeletons necessary for the formation of the characteristic flavonoid structure. The final steps in the biosynthesis of many flavonoids, including miquelianin, often involve glycosylation, a process where a sugar moiety is attached to the flavonoid aglycone. mdpi.comnih.gov In the case of miquelianin, this involves the transfer of a glucuronic acid group to the 3-hydroxyl position of quercetin (B1663063). ebi.ac.uknih.gov

The Phenylpropanoid Pathway's Contribution to Miquelianin Synthesis

The phenylpropanoid pathway plays a pivotal role in the synthesis of the precursors for miquelianin. nih.govfrontiersin.org This pathway starts with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to produce 4-coumaroyl-CoA. wikipedia.orgwikipedia.org This molecule serves as a central intermediate, branching off into the biosynthesis of a vast array of natural products, including flavonoids. wikipedia.org The enzymes involved in this pathway, such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl-CoA-ligase (4CL), are crucial for the production of the C6-C3 phenylpropane unit that forms a key part of the flavonoid scaffold. wikipedia.orgmdpi.com

Interplay with the Shikimate Pathway in Miquelianin Formation

The shikimate pathway is another essential metabolic route that provides the aromatic amino acid phenylalanine, the starting point for the phenylpropanoid pathway. wikipedia.orgwikipedia.orgslideshare.net This seven-step pathway, found in plants, bacteria, fungi, and other organisms, converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose-4-phosphate, into chorismate. wikipedia.orgnih.gov Chorismate is a key branch-point intermediate that leads to the synthesis of the aromatic amino acids tryptophan, tyrosine, and phenylalanine. wikipedia.orgresearchgate.net Therefore, the shikimate pathway is fundamental to the initiation of flavonoid biosynthesis, including that of miquelianin, by supplying the necessary phenylalanine precursor. slideshare.netresearchgate.net

Specific Reactions within the Flavonoid Biosynthetic Network

The formation of miquelianin from its aglycone precursor, quercetin, involves a specific glycosylation reaction. This final step is catalyzed by a UDP-dependent glycosyltransferase (UGT), which transfers a glucuronic acid moiety from a UDP-sugar donor to the 3-hydroxyl group of quercetin. mdpi.comnih.gov Specifically, a grapevine ( Vitis vinifera) glucuronosyltransferase, VvGT5, has been identified to catalyze the 3-O-specific glucuronidation of quercetin to produce miquelianin. mdpi.comresearchgate.net The flexibility of flavonoid biosynthesis can be attributed in part to the broad substrate specificity of some of the enzymes involved, which can act on different flavonoid classes. phytomorphology.com

Table 1: Key Enzymes in Flavonoid Biosynthesis

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid. wikipedia.org |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |

| 4-Coumaroyl-CoA-ligase | 4CL | Activates p-coumaric acid to its CoA ester. |

| Chalcone (B49325) synthase | CHS | Catalyzes the condensation of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form a chalcone. |

| Chalcone isomerase | CHI | Isomerizes the chalcone into a flavanone (B1672756). |

| Flavanone 3-hydroxylase | F3H | Hydroxylates the flavanone to a dihydroflavonol. mdpi.com |

| Flavonol synthase | FLS | Oxidizes the dihydroflavonol to a flavonol (e.g., quercetin). wikipedia.org |

| UDP-dependent glycosyltransferase | UGT | Transfers a sugar moiety to the flavonoid aglycone. mdpi.comnih.gov |

Genetic and Regulatory Aspects of Miquelianin Biosynthesis

Gene Discovery and Expression in Miquelianin-Producing Organisms

The identification and characterization of genes encoding the enzymes of the flavonoid biosynthetic pathway are crucial for understanding and manipulating the production of compounds like miquelianin. nih.gov Recent advancements in genomics, transcriptomics, and metabolomics have facilitated the discovery of novel genes and enzymatic pathways involved in flavonoid biosynthesis. researchgate.net For instance, the gene encoding the VvGT5 enzyme from grapevine, responsible for the final step in miquelianin synthesis, has been identified and functionally expressed in other organisms like Escherichia coli. mdpi.comresearchgate.net The expression of these biosynthetic genes can be tissue-specific and influenced by various factors, including developmental stage and environmental stimuli. nih.gov

Strategies for Metabolic Engineering of Flavonoids

Metabolic engineering offers a promising approach for the enhanced production of valuable flavonoids like miquelianin. nih.govresearchgate.net This involves the introduction and expression of key biosynthetic genes in microbial hosts such as E. coli, which can be engineered to produce specific flavonoid glycosides. nih.govresearchgate.net

A key strategy for increasing the yield of miquelianin in engineered microbes is to enhance the intracellular pool of the sugar donor, UDP-glucuronic acid. mdpi.comresearchgate.net This has been achieved by overexpressing the genes of the UDP-glucuronic acid biosynthesis pathway. mdpi.com For example, a synthetic biology approach in E. coli involved constructing a single vector to overexpress the entire UDP-glucuronic acid biosynthesis pathway genes, along with a glucokinase gene. mdpi.comresearchgate.net This engineered strain, when expressing the VvGT5 glycosyltransferase, was able to convert exogenously supplied quercetin into miquelianin. mdpi.comresearchgate.net

Further optimization strategies include deleting competing metabolic pathways. For example, deleting the araA gene in E. coli, which encodes an enzyme that also utilizes UDP-glucuronic acid, has been shown to increase the production of flavonoid glucuronides. researchgate.netusu.edu

Table 2: Metabolic Engineering Strategies for Miquelianin Production in E. coli

| Strategy | Gene(s) Manipulated | Purpose | Reference |

| Heterologous expression of glycosyltransferase | VvGT5 from Vitis vinifera | To catalyze the specific glucuronidation of quercetin to miquelianin. | mdpi.comnih.gov |

| Overexpression of UDP-glucuronic acid pathway | glk, pgm2, galU, ugd | To increase the intracellular pool of the UDP-glucuronic acid donor. | mdpi.comresearchgate.net |

| Deletion of competing pathway | araA | To prevent the diversion of UDP-glucuronic acid to other metabolic routes. | researchgate.netusu.edu |

Advanced Analytical Methodologies for Miquelianin

Electrochemical Techniques for Miquelianin Characterization and Quantification

Electrochemical methods have gained significant traction for the analysis of bioactive compounds like Miquelianin due to their inherent simplicity, rapid response, cost-effectiveness, and high sensitivity. oup.comnih.gov These techniques are centered on measuring the current response from the oxidation or reduction of Miquelianin at an electrode surface, providing both qualitative and quantitative data. oup.com They are particularly advantageous for working with complex samples such as plant extracts and biological fluids. oup.com

Cyclic Voltammetry (CV) is a fundamental electrochemical technique widely employed to investigate the electrochemical behavior and oxidation pathway of Miquelianin. oup.comnih.gov In a typical CV setup for Miquelianin analysis, a three-electrode cell is used, which includes a working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl). oup.com By scanning the potential and observing the resulting current, CV can elucidate the redox properties of Miquelianin. nih.gov

Studies on Miquelianin and related flavonoids like quercetin (B1663063) show that the oxidation process is often pH-dependent and can involve multiple steps related to the hydroxyl groups on the molecule's structure. researchgate.net The technique helps in understanding the mechanism of electron transfer, which is crucial for developing more sensitive quantitative methods. oup.comnih.gov CV profiles can indicate whether a compound undergoes reversible or irreversible redox cycling; for many flavonoids, the process is irreversible, with the oxidation product potentially blocking the electrode surface. nih.govresearchgate.net

For highly sensitive quantification of Miquelianin, Differential Pulse Voltammetry (DPV) is a preferred technique. oup.comnih.gov DPV offers an advantage over CV by minimizing the background charging current, which significantly enhances the signal-to-noise ratio and lowers the detection limits. biologic.net This makes it an excellent tool for detecting trace amounts of Miquelianin. biologic.net

In the DPV analysis of Miquelianin, the peak current generated is directly proportional to the concentration of the compound, allowing for precise quantitative measurements. oup.com Research has demonstrated the successful application of DPV for the determination of Miquelianin isolated from natural sources like Calystegia silvatica. nih.gov Under optimized conditions, this method has proven to be both sensitive and selective. oup.com

The choice of electrode material is critical for the sensitive and selective detection of Miquelianin. Carbon-based electrodes are frequently preferred due to their wide potential window, chemical inertness, low cost, and suitability for modification. oup.com Two such electrodes, the Glassy Carbon Electrode (GCE) and the Boron-Doped Diamond Electrode (BDDE), have been effectively used for Miquelianin analysis. oup.comnih.gov

GCEs are valued for their biocompatibility and mechanical strength, while BDDEs offer excellent electrochemical stability and a low background current. oup.com Studies have focused on optimizing experimental conditions, such as the pH of the supporting electrolyte solution, to maximize the electrochemical response. nih.gov For Miquelianin, a phosphate (B84403) buffer solution at pH 7.0 has been identified as an optimal medium for analysis using GCEs and BDDEs. oup.comnih.gov The validation of these methods has shown excellent recovery values when quantifying Miquelianin in plant extracts, confirming the accuracy and reliability of optimized carbon-based electrodes for this purpose. nih.govoup.com

Table 1: Performance of Carbon-Based Electrodes in Miquelianin Detection via DPV

| Electrode | Linear Range (M) | Limit of Detection (LOD) (M) | Sample Recovery Rates (%) | Source(s) |

|---|---|---|---|---|

| Glassy Carbon Electrode (GCE) | 2.0 × 10⁻⁶ to 3.6 × 10⁻⁵ | 99.3 × 10⁻⁹ | 104.7, 101.8, 102.1 | oup.comnih.gov |

Chromatographic and Spectroscopic Methods for Miquelianin and Related Compounds

Chromatographic methods, often coupled with spectroscopic detectors, are indispensable for the separation, identification, and purity assessment of Miquelianin from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of Miquelianin. lgcstandards.com The technique utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). Reverse-phase HPLC, using columns like C18, is commonly employed for the analysis of flavonoids. scielo.org.mx

In the context of Miquelianin, HPLC is used to separate the target compound from impurities and related substances. researchgate.net The purity is determined by comparing the peak area of Miquelianin to the total area of all peaks in the chromatogram, typically detected using a UV-Vis or Diode Array Detector (DAD). researchgate.netresearchgate.net For instance, a certificate of analysis for a Miquelianin standard reported a purity of 95.96% as determined by HPLC at a detection wavelength of 205 nm. lgcstandards.com Method development often involves optimizing the mobile phase composition, typically a gradient of water and acetonitrile (B52724) with an acid modifier like formic acid, to achieve the best separation. scielo.org.mxebi.ac.uk

Table 2: Example Certificate of Analysis Data for Miquelianin

| Test | Specification | Result | Source(s) |

|---|---|---|---|

| Appearance | Yellow to Very Dark Yellow Solid | Dark Yellow to Very Dark Yellow Solid | lgcstandards.com |

| HPLC Purity | Report Result | 95.96% (at 205 nm) | lgcstandards.com |

| Mass Spectrometry (MS) | Conforms to Structure | Conforms | lgcstandards.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds in natural product extracts. researchgate.netnih.gov In a typical GC-MS analysis, the sample is first volatilized and then separated based on boiling point and polarity in a capillary column before being detected and identified by a mass spectrometer. saspublishers.com

While GC-MS is essential for the comprehensive phytochemical profiling of a plant extract, it is generally not used for the direct analysis of intact, highly polar glycosides like Miquelianin due to their low volatility. researchgate.net Instead, GC-MS is used to analyze the volatile fraction of an extract (e.g., essential oils, fatty acids, and smaller phenolic compounds) after an appropriate extraction, such as with petroleum ether. researchgate.net For the non-volatile fraction containing compounds like Miquelianin, a complementary technique such as Liquid Chromatography-Mass Spectrometry (LC-MS) is required. researchgate.netebi.ac.uk Therefore, in the context of Miquelianin-containing plants like certain Salvia species, a dual approach is often employed: GC-MS profiles the volatile metabolites, while LC-MS identifies the polar flavonoid glycosides, including Miquelianin. researchgate.net This combined methodology provides a complete chemotaxonomic picture of the plant. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| Miquelianin | Quercetin 3-O-glucuronide, Quercetin 3-O-β-D-Glucuronide |

| Quercetin | - |

| Formic Acid | - |

| Acetonitrile | - |

| Methanol (B129727) | - |

Theoretical and Computational Chemistry Approaches to Miquelianin

Quantum Chemical Calculations in Mechanistic Elucidation of Related Compounds

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the chemical reactivity and mechanistic pathways of flavonoids. frontiersin.orgacs.org These methods are used to explore the antioxidant mechanisms of flavonoids, which are primarily attributed to their ability to scavenge free radicals. mdpi.com The main mechanisms considered are Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Single Electron Transfer followed by Proton Transfer (SET-PT or ETPT). mdpi.comrsc.org

DFT calculations allow for the computation of key thermodynamic parameters that determine the favorability of each pathway. mdpi.com These parameters include:

Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of an O-H bond, which is the key parameter for the HAT mechanism. rsc.org

Ionization Potential (IP): The energy required to remove an electron, related to the ETPT mechanism. mdpi.com

Proton Dissociation Enthalpy (PDE): The enthalpy change for proton removal from the hydroxyl group.

Proton Affinity (PA): The negative of the enthalpy change for the protonation of the anionic form, a key descriptor for the SPLET mechanism. mdpi.com

Electron Transfer Enthalpy (ETE): The enthalpy change for the electron donation from the anion in the SPLET pathway.

A 2024 study on miquelianin (quercetin-3-O-glucuronide) employed DFT to investigate its antioxidant capabilities against the hydroperoxyl radical (•OOH). researcher.life The study considered the HAT, Single Electron Transfer (SET), and Radical Adduct Formation (RAF) mechanisms. researcher.liferesearcher.life Calculations indicated that in aqueous environments, the SPLET mechanism is generally the most favored pathway for flavonoids, which is consistent with other studies. mdpi.com The relative ease of deprotonation in polar solvents makes the resulting anion a potent electron donor. mdpi.com Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations on related flavonoids like daidzein (B1669772) have further elucidated these pathways, showing how the surrounding solvent and molecular structure influence which hydroxyl group is the preferred site for hydrogen abstraction. acs.org These computational approaches are crucial for predicting the most likely reaction sites on the flavonoid scaffold and understanding how structural modifications influence antioxidant potency. mdpi.comnih.gov

Table 1: Key Antioxidant Mechanisms for Flavonoids

| Mechanism | Description | Key Calculated Parameter |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | A direct transfer of a hydrogen atom from the flavonoid's hydroxyl group to a free radical. | Bond Dissociation Enthalpy (BDE) |

| Sequential Proton Loss Electron Transfer (SPLET) | A two-step process involving initial deprotonation of the flavonoid, followed by electron transfer from the resulting anion to the radical. | Proton Affinity (PA) |

| Single Electron Transfer - Proton Transfer (ETPT) | A two-step process where an electron is first transferred from the flavonoid to the radical, followed by proton loss from the flavonoid radical cation. | Ionization Potential (IP) |

| Radical Adduct Formation (RAF) | The free radical directly adds to the flavonoid's aromatic ring structure. | Reaction Enthalpy |

This table summarizes the primary antioxidant mechanisms studied using quantum chemical calculations for flavonoids. Data sourced from multiple computational studies. mdpi.comrsc.orgmdpi.comresearcher.life

Molecular Dynamics Simulations in Conformational and Interaction Studies

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. frontiersin.orgbiorxiv.org For flavonoids like miquelianin, MD simulations provide critical insights into their conformational flexibility and their dynamic interactions with biological macromolecules such as proteins. rsc.orgresearchgate.net These simulations, often performed over nanosecond to microsecond timescales, can reveal how a ligand adapts its shape upon binding to a receptor and the stability of the resulting complex. mdpi.comfrontiersin.org

Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of a molecule's or complex's coordinates over time relative to a reference structure. A stable RMSD value suggests that the system has reached equilibrium and the ligand remains stably bound. rsc.orgmdpi.com

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues in a protein. It helps identify flexible regions of the protein, such as loops, and regions that become more rigid upon ligand binding. rsc.orgfrontiersin.org

Radius of Gyration (Rg): This parameter describes the compactness of the protein structure. A stable Rg value over the simulation time indicates that the protein is not undergoing major unfolding or conformational changes. rsc.orgacs.org

Hydrogen Bond Analysis: This analysis quantifies the number of hydrogen bonds formed between the ligand and the protein over time, which is a crucial indicator of binding stability and specificity. mdpi.comfrontiersin.org

In studies of related flavonoids interacting with various proteins, MD simulations have shown that these compounds can form stable complexes, often maintained by a network of hydrogen bonds and hydrophobic interactions. mdpi.comacs.org For instance, MD simulations of flavonoids with aldose reductase and tyrosinase revealed that ligands like quercetin (B1663063) maintained stable binding within the active site throughout 100 ns simulations. mdpi.comacs.org The stability is often attributed to the formation of multiple conventional hydrogen bonds with key active site residues. mdpi.com Such simulations are essential for validating docking results and providing a more dynamic and realistic picture of the molecular interactions. ijpsjournal.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Flavonoids

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jcpjournal.orgmdpi.com For flavonoids, QSAR studies have been widely used to predict various activities, including antioxidant, antimicrobial, anticancer, and enzyme inhibitory effects. nih.govjddtonline.infoijprajournal.com The fundamental principle is that the structural properties of a molecule, encoded by numerical values called "descriptors," determine its activity. jddtonline.info

The process of developing a QSAR model typically involves:

Data Set Preparation: A set of flavonoids with experimentally measured biological activity is collected. This set is usually divided into a training set (to build the model) and a test set (to validate it). mdpi.commdpi.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as:

1D descriptors: Atom counts, molecular weight.

2D descriptors: Topological indices, connectivity indices, which describe the 2D structure. jcpjournal.org

3D descriptors: Parameters derived from the 3D molecular geometry, such as surface area and volume. jcpjournal.orgmdpi.com

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, and atomic charges calculated from quantum mechanics. researchgate.net

Model Building and Validation: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create a mathematical equation linking the descriptors to the biological activity. jcpjournal.orgnih.gov The model's predictive power is then assessed using the test set and statistical metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). jddtonline.infoanalchemres.org

QSAR studies on flavonoids have consistently shown that their antioxidant activity is strongly dependent on the number and position of hydroxyl groups, the presence of a C2-C3 double bond, and a 4-oxo function in the C-ring. nih.gov For instance, a high correlation has been found between antioxidant activity and descriptors like the energy of the Highest Occupied Molecular Orbital (E-HOMO), which relates to the molecule's ability to donate electrons. jcpjournal.org These models serve as valuable tools for screening large libraries of compounds and for designing new flavonoids with enhanced biological activity. jcpjournal.orgnih.gov

In Silico Prediction of Miquelianin's Spectroscopic Properties

Computational chemistry can be used to predict the spectroscopic properties of molecules, providing a powerful complement to experimental characterization. mdpi.com Methods like DFT can be used to calculate vibrational frequencies (Infrared and Raman spectra), electronic transitions (UV-Visible spectra), and NMR chemical shifts. researchgate.netnih.gov

For flavonoids, theoretical calculations of vibrational spectra have been performed to assign the complex experimental IR spectra. researchgate.net By simulating the vibrational modes, researchers can correlate specific peaks with the stretching or bending of particular functional groups, such as O-H, C=O, and C-O bonds. This helps in confirming the molecular structure and understanding intramolecular interactions like hydrogen bonding. researchgate.netnih.gov

Similarly, Time-Dependent DFT (TD-DFT) is used to predict the UV-Visible absorption spectra of flavonoids. These calculations can determine the wavelengths of maximum absorption (λmax) and help assign them to specific electronic transitions, typically π→π* transitions within the conjugated system of the flavonoid rings. Comparing the calculated spectra with experimental data can validate the computational method and provide a deeper understanding of the molecule's electronic structure. While specific studies focusing solely on the in silico spectroscopic prediction of miquelianin are not widely reported, the established methodologies for related flavonoids like quercetin are directly applicable. nih.gov

Computational Docking Studies for Putative Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as miquelianin) when bound to a second (a receptor, typically a protein). scienceopen.comresearchgate.net This method is crucial for identifying potential biological targets and elucidating the molecular basis of a ligand's activity. sciepub.com The output of a docking simulation includes a predicted binding pose and a scoring function that estimates the binding affinity, often expressed as a binding energy in kcal/mol. acs.org

Miquelianin (also known as Quercetin 3-O-glucuronide) has been the subject of several molecular docking studies to explore its inhibitory potential against various enzymes. scienceopen.comsciepub.comresearchgate.net

Key findings from docking studies involving miquelianin include:

α-Amylase and α-Glucosidase Inhibition: A study investigating the antidiabetic potential of miquelianin performed docking against α-amylase and α-glucosidase. scienceopen.comresearchgate.net The results showed that miquelianin fits well into the active sites of both enzymes. For α-amylase, it formed eight hydrogen bonds with residues like Trp59, Tyr62, Gln63, and Asp300, with a calculated binding energy of -8.2 kcal/mol. scienceopen.com For α-glucosidase, it established nine hydrogen bonds with key residues including Asp215, Asp352, and Arg442, with a binding energy of -9.1 kcal/mol. scienceopen.com

Glutathione S-transferase (GST) Inhibition: Docking of miquelianin into the GST enzyme yielded a Glide score of -7.617 kcal/mol. sciepub.com The binding was stabilized by a conventional hydrogen bond with LEU-107 and several hydrophobic interactions. sciepub.com

Monoamine Oxidase-A (MAO-A) Inhibition: In a study exploring its potential as an antidepressant, miquelianin was docked into the MAO-A enzyme. It showed a high binding affinity, superior to the standard inhibitor moclobemide, suggesting it could be a potent MAO-A inhibitor. researchgate.net

These docking studies consistently highlight the importance of the hydroxyl groups on both the quercetin backbone and the glucuronide moiety in forming multiple hydrogen bonds with the amino acid residues in the active sites of target proteins. scienceopen.comsciepub.com

Table 2: Summary of Molecular Docking Studies on Miquelianin

| Target Protein | Predicted Binding Energy/Score | Key Interacting Residues | Potential Application | Reference |

|---|---|---|---|---|

| α-Amylase | -8.2 kcal/mol | Trp59, Tyr62, Gln63, Arg195, Glu233, Asp300, Gly306 | Antidiabetic | scienceopen.com |

| α-Glucosidase | -9.1 kcal/mol | Asp215, Glu277, His280, Asp352, Arg442 | Antidiabetic | scienceopen.com |

| Glutathione S-transferase (GST) | -7.617 kcal/mol (Glide Score) | LEU-107, PHE-222, PHE-220 | Enzyme Inhibition | sciepub.com |

| Monoamine Oxidase-A (MAO-A) | High binding affinity (specific score not reported) | Not specified | Antidepressant | researchgate.net |

This table summarizes the results from various molecular docking studies investigating the interaction of miquelianin with different protein targets. scienceopen.comsciepub.comresearchgate.net

Mechanistic Investigations of Miquelianin S Biological Activities

Molecular Mechanisms of Miquelianin's Antioxidant Action

The antioxidant capacity of miquelianin is a cornerstone of its biological activity, protecting cells from the damage induced by reactive oxygen species (ROS). oup.com This activity is rooted in its specific chemical structure and its ability to engage in redox reactions. The addition of a glucuronic acid moiety to its quercetin (B1663063) base is thought to enhance its antioxidant properties. encyclopedia.pubnih.gov Studies have shown that miquelianin can effectively reduce the generation of ROS and scavenge radicals. encyclopedia.pubresearchgate.netscienceopen.com

Miquelianin's primary antioxidant function involves direct interaction with free radicals through several key mechanisms. Theoretical studies have identified Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Radical Adduct Formation (RAF) as potential pathways for its antioxidant activity. researcher.life

The process generally involves the donation of an electron and/or a proton to neutralize a free radical. In the context of flavonoids, this often occurs via a proton-coupled electron transfer (PCET) process. nih.gov The initial step is the transfer of a single electron, which can be followed by the transfer of a proton. In electrochemical studies, the oxidation of miquelianin involves the removal of an electron to form a radical cation, while the reduction process adds an electron back to regenerate the original molecule. oup.com This ability to donate electrons is fundamental to its radical scavenging capabilities, as demonstrated in assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radicals. researchgate.netscienceopen.com

| Assay Type | IC50 Value (Miquelianin) | IC50 Value (Standard) | Reference |

| DPPH Radical Scavenging | 47.20 ± 4.90 µg/mL | 34.50 ± 6.20 µg/mL (BHA) | scienceopen.com |

| ABTS Radical Scavenging | 58.90 ± 3.40 µg/mL | 28.70 ± 5.20 µg/mL (BHA) | scienceopen.com |

| Data showing the half maximal inhibitory concentration (IC50) of miquelianin in radical scavenging assays compared to the standard antioxidant Butylated hydroxyanisole (BHA). |

The redox behavior of miquelianin is intrinsically linked to the hydroxyl (-OH) groups attached to its aromatic rings. oup.com These functional groups, particularly the catechol structure (two adjacent hydroxyl groups) on the B-ring, are the primary sites for antioxidant activity. oup.commdpi.comnih.gov

Electrochemical analysis indicates that the initial and most favorable oxidation event occurs at the catechol moiety on the B-ring. oup.com This reaction is a reversible process that involves the transfer of two electrons and two protons. oup.com The presence of strongly electron-donating substituents like hydroxyl groups on an aromatic ring stabilizes the resulting radical intermediates through resonance, lowering the activation energy and facilitating the antioxidant reaction. nih.gov The specific arrangement of these hydroxyl groups in miquelianin's parent molecule, quercetin, dictates the sequence of oxidation, with the catechol group being the first to react. nih.gov This targeted reactivity underscores the structural basis for miquelianin's potent antioxidant effects.

Underlying Pathways of Miquelianin's Anti-inflammatory Effects

Miquelianin demonstrates significant anti-inflammatory and immunomodulatory effects by intervening in key signaling pathways that regulate the immune response. oup.commdpi.com Its action involves suppressing the overproduction of pro-inflammatory cytokines and modulating T-cell activity. nih.govnih.govfrontiersin.org

A primary mechanism is the inhibition of the MAPK (mitogen-activated protein kinase) signaling pathway. nih.govfrontiersin.orgdoaj.org By suppressing this pathway, miquelianin prevents the excessive production of inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) that are typically induced during a viral infection. nih.govfrontiersin.org

Furthermore, miquelianin has been shown to suppress Th2 (T-helper 2) cell-dominant immune responses, which are characteristic of allergic diseases. mdpi.comnih.gov It achieves this by inhibiting the proliferation of CD4+ T cells and downregulating the production of Th2-related cytokines, including IL-2, IL-4, IL-5, and IL-13. encyclopedia.pubnih.gov This suppression of T-cell proliferation is mediated by the upregulation of Heme Oxygenase-1 (HO-1), a protein with cytoprotective and anti-inflammatory functions. nih.govmdpi.com Mechanistically, miquelianin induces HO-1 expression in CD4+ T cells by activating the C-Raf–ERK1/2–Nrf2 signaling cascade, a process initiated by the generation of reactive oxygen species (ROS) within these specific immune cells. encyclopedia.pubnih.gov

| Target Pathway/Cell | Effect of Miquelianin | Key Mediators | Reference |

| MAPK Pathway | Inhibition | Prevents overproduction of IL-6, IL-1β | nih.govfrontiersin.orgdoaj.org |

| CD4+ T Cells | Suppresses proliferation | Upregulation of HO-1 | nih.govmdpi.com |

| Th2 Immune Response | Inhibition | Suppresses production of IL-2, IL-4, IL-5, IL-13 | encyclopedia.pubnih.gov |

| HO-1 Expression | Upregulation | Activation of C-Raf–ERK1/2–Nrf2 pathway | mdpi.comnih.gov |

Antiviral Action Mechanisms of Flavonoids Relevant to Miquelianin Research

Miquelianin belongs to the flavonoid class of polyphenols, which are widely recognized for their antiviral properties against a range of RNA and DNA viruses. brieflands.comjchr.org The mechanisms are diverse, targeting both the virus directly and the host cell processes that the virus exploits for its life cycle. mdpi.com Research into general flavonoid antiviral actions provides a framework for understanding the potential mechanisms of miquelianin.

Flavonoids can disrupt multiple stages of a viral infection. mdpi.com One of the key antiviral strategies is the inhibition of viral replication. brieflands.com For instance, miquelianin has been shown to effectively inhibit the replication of the H1N1 influenza A virus both in cell cultures and in animal models. nih.govfrontiersin.org

The broader mechanisms employed by flavonoids include:

Inhibition of Viral Enzymes: Many flavonoids function by inhibiting critical viral enzymes necessary for replication, such as viral proteases and DNA/RNA polymerases. mdpi.comnih.gov

Interference with Viral Entry and Fusion: Flavonoids can block the initial stages of infection by preventing the virus from attaching to and entering host cells. brieflands.comjchr.org

Disruption of Viral Gene Expression: Viruses rely on the host cell's machinery to produce viral proteins. mdpi.com Flavonoids can interfere with the translation of viral mRNA, thereby halting the production of proteins required for viral replication and assembly. mdpi.comnih.gov

Modulation of Host Immune Response: Flavonoids can indirectly inhibit viral activity by stimulating the host's antiviral defenses, such as enhancing the production of interferons, which play a crucial role in the immune response to viruses. jchr.orgmdpi.com

The antiviral efficacy of a flavonoid is highly dependent on its chemical structure. Specific functional groups and their positions on the flavonoid's C6-C3-C6 skeleton are critical determinants of its activity. frontiersin.org

Key structural features influencing antiviral activity include:

Hydroxyl Groups: The number and location of hydroxyl (-OH) groups, particularly on the B-ring, are crucial. frontiersin.org For activity against HIV-1, a greater number of hydroxyl groups on the B-ring correlates with more potent antiviral effects. frontiersin.org The presence of 4'-OH and 7-OH groups has been identified as essential for inhibiting influenza neuraminidase. nih.gov

C2=C3 Double Bond and C4-Keto Group: The double bond in the C-ring, conjugated with the keto group at position 4, is another feature important for the antiviral activity of many flavonoids, including neuraminidase inhibition. mdpi.comnih.gov

Glycosylation: The attachment of a sugar moiety (glycosylation), as seen in miquelianin, can have varied effects. In some cases, glycosylation can enhance antiviral activity. frontiersin.org However, for other targets, such as influenza neuraminidase, the presence of a glycosylation group has been found to reduce inhibitory effects, highlighting that the impact of this modification is specific to the virus and the target protein. nih.gov

This structure-activity relationship is fundamental for identifying and developing potent flavonoid-based antiviral agents. frontiersin.orgnih.gov

Other Biologically Relevant Molecular Interactions Investigated

Inhibition of Microbial Growth and Biofilm Formation

Miquelianin, a flavonoid glycoside, has been the subject of investigations into its potential to inhibit the growth of various microorganisms and prevent the formation of biofilms. scielo.brnih.govscielo.br As a member of the flavonoid family, its antimicrobial properties are of significant scientific interest, given the known ability of many flavonoids to interfere with microbial viability through mechanisms such as cytoplasmic membrane disruption and inhibition of key metabolic enzymes. intec.edu.donih.gov

Research has demonstrated that Miquelianin exhibits selective antimicrobial activity against a panel of pathogenic microbes. scielo.brscielo.br In a study evaluating its effects, Miquelianin was tested against several bacteria and one fungal species using the microbroth dilution method to determine its Minimum Inhibitory Concentration (MIC). scielo.brscielo.briaea.org The compound showed activity against Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values of 1.25 mg/mL and 5 mg/mL, respectively. scielo.brscielo.br It also displayed antifungal properties against Candida albicans with a MIC value of 2.5 mg/mL. scielo.brscielo.br However, in the same study, Miquelianin did not show any inhibitory activity against Bacillus subtilis or Enterococcus faecalis. scielo.brscielo.br Similarly, no activity was observed against Escherichia coli. scielo.brscielo.br

Beyond inhibiting the growth of planktonic cells, Miquelianin has been implicated in the disruption of biofilms, which are structured communities of microbial cells that are notoriously resistant to antimicrobial agents. whiterose.ac.ukchiet.edu.eg Studies have noted its potential to inhibit biofilm formation in bacteria such as Pseudomonas aeruginosa and Streptococcus mutans. whiterose.ac.uk The mechanism for this activity may be related to that of its aglycone, quercetin, which has been shown to inhibit biofilm formation in P. aeruginosa. nih.govplos.org Quercetin's antibiofilm activity is linked to its ability to interfere with the quorum-sensing (QS) system, a cell-to-cell communication network that regulates virulence and biofilm development. nih.govplos.orgbiorxiv.org Specifically, quercetin can inhibit the lasIR system in P. aeruginosa, which is crucial for the formation of robust biofilms. nih.gov

Interactive Data Table: Antimicrobial Activity of Miquelianin

The table below summarizes the Minimum Inhibitory Concentration (MIC) values of Miquelianin against various microorganisms as determined by the microbroth dilution method. scielo.brscielo.briaea.org

| Microorganism | Strain | Type | Test Method | Result (MIC, mg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | Gram-positive Bacteria | Microbroth Dilution | 1.25 | scielo.brscielo.br |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative Bacteria | Microbroth Dilution | 5 | scielo.brscielo.br |

| Candida albicans | ATCC 10231 | Fungus (Yeast) | Microbroth Dilution | 2.5 | scielo.brscielo.br |

| Bacillus subtilis | ATCC 6633 | Gram-positive Bacteria | Microbroth Dilution | No Activity | scielo.brscielo.br |

| Enterococcus faecalis | ATCC 29212 | Gram-positive Bacteria | Microbroth Dilution | No Activity | scielo.brscielo.br |

| Escherichia coli | ATCC 25922 | Gram-negative Bacteria | Microbroth Dilution | No Activity | scielo.brscielo.br |

Future Directions and Emerging Research Avenues for Miquelianin

Development of Novel Synthetic Routes and Analog Derivatization Strategies

The production of miquelianin and its derivatives is a critical area of research, aiming to overcome the limitations of natural extraction and enable the creation of novel analogs with enhanced properties. A primary focus has been on microbial biosynthesis, utilizing engineered microorganisms as cellular factories.

One successful approach involves the metabolic engineering of Escherichia coli. mdpi-res.com Scientists have designed synthetic pathways in E. coli to produce miquelianin from quercetin (B1663063). mdpi-res.comwikipedia.org This was achieved by introducing and overexpressing genes for UDP-glucuronic acid biosynthesis alongside specific glycosyltransferases, such as VvGT5 from grapevine (Vitis vinifera), which specifically catalyzes the transfer of glucuronic acid to the 3-O position of a flavonol. wikipedia.orgjournalijecc.com In one study, this method yielded 30 mg/L of miquelianin, achieving a 31% conversion rate from quercetin. wikipedia.orgjournalijecc.com

Further strategies for creating miquelianin analogs involve biotransformation and engineering of nucleotide sugar pathways. For instance, microbial glucuronidation using Streptomyces strains has been shown to produce various quercetin glucuronide derivatives. mdpi-res.com Additionally, by introducing new genes for nucleotide sugar biosynthesis into E. coli, researchers can create "unnatural" flavonoid glycosides. nih.gov This involves screening for UDP-glycosyltransferases (UGTs) that can utilize these novel sugars, opening the door to a wide range of new miquelianin-related compounds with potentially unique biological activities. nih.gov

| Synthetic Strategy | Organism/System | Key Enzymes/Genes | Product(s) | Yield/Conversion | Reference |

| Microbial Biosynthesis | Engineered Escherichia coli | UDP-glucuronic acid pathway genes, Vitis vinifera glucuronosyltransferase (VvGT5) | Miquelianin | 30 mg/L (31% conversion) | wikipedia.orgjournalijecc.com |

| Microbial Glucuronidation | Streptomyces strain M52104 | Endogenous glucuronosyltransferases | Quercetin 3-O-β-glucuronide and other isomers | 38% (combined glucuronides) | mdpi-res.com |

| Analog Synthesis | Engineered Escherichia coli | tll gene, AtUGT78D1 (glycosyltransferase) | Quercetin 3-O-(6-deoxytalose) | Not specified | nih.gov |

This table summarizes key findings in the development of synthetic routes for miquelianin and its analogs.

Advances in Analytical Platforms for Comprehensive Miquelianin Profiling

As interest in miquelianin grows, so does the need for rapid, sensitive, and comprehensive analytical methods for its detection and quantification in various matrices, from plant extracts to biological samples. While traditional methods like High-Performance Liquid Chromatography (HPLC) are widely used, newer platforms are offering enhanced capabilities. wikipedia.orgcaymanchem.com

Recent advancements include the development of electrochemical methods for miquelianin analysis. nih.gov Using carbon-based electrodes like glassy carbon electrodes (GCE) and boron-doped diamond electrodes (BDDE), techniques such as differential pulse voltammetry can achieve highly sensitive detection. nih.gov One study reported detection limits as low as 99.3 nM using a GCE, demonstrating the potential of this cost-effective and straightforward approach for routine analysis. nih.gov

Ultra-Performance Liquid Chromatography (UPLC), often coupled with a photodiode array (PDA) detector, offers significant improvements over conventional HPLC in terms of speed, resolution, and solvent consumption. researchgate.net Researchers have successfully developed and validated UPLC-PDA methods for quantifying miquelianin in plant extracts like Cuphea glutinosa. researchgate.net For more complex profiling, strategies combining liquid chromatography with mass spectrometry using data-independent acquisition (LC-MS/DIA) are being employed. This allows for a more thorough and simultaneous analysis of all detected compounds in a sample, facilitating the identification of miquelianin alongside other related flavonoids. caymanchem.com

| Analytical Platform | Technique(s) | Key Advantages | Application Example | Limit of Detection (LOD) | Reference |

| Electrochemical Analysis | Differential Pulse Voltammetry | High sensitivity, cost-effective, simple | Analysis in buffer and plant extracts | 99.3 x 10⁻⁹ M (GCE) | nih.gov |

| Liquid Chromatography | UPLC-PDA | Fast, high resolution, low solvent use | Quantification in Cuphea glutinosa | 8.41 µg/mL | researchgate.net |

| Mass Spectrometry | LC-MS/DIA | Comprehensive, untargeted profiling | Flavonoid profiling in Ocotea species | Not specified | caymanchem.com |

| Conventional Chromatography | HPLC-PDA | Robust, widely available | Analysis of engineered E. coli cultures | Not specified | wikipedia.org |

This table compares advanced analytical platforms for the comprehensive profiling of miquelianin.

Systems Biology and Omics Integration in Miquelianin Research

Understanding the complex biological effects of miquelianin requires a holistic perspective that goes beyond single-target interactions. Systems biology, which integrates multi-omics data (genomics, transcriptomics, proteomics, metabolomics), provides a powerful framework for elucidating the compound's mechanisms of action on a network level. interesjournals.orgpan.olsztyn.pl These approaches use computational tools to analyze large datasets and model the complex interplay of biological pathways. scitechnol.comnih.gov

A practical application of this approach in miquelianin research has been demonstrated in virology. In a study on the anti-influenza activity of miquelianin, researchers used network pharmacology analysis to predict the compound's potential protein targets. medchemexpress.com By integrating this with experimental data and performing Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis, they identified the MAPK signaling pathway, and specifically the target TAK1, as central to miquelianin's ability to inhibit viral replication. medchemexpress.com This integration of computational prediction with experimental validation provides a much deeper understanding of the compound's antiviral mechanism.

Future research will likely expand the use of omics and systems biology to other areas of miquelianin's activity. nih.gov By combining metabolomics data on miquelianin's fate in the body with transcriptomic or proteomic data on cellular responses, scientists can build comprehensive models of its effects, identify new therapeutic targets, and discover potential biomarkers for its activity. interesjournals.org

Exploration of Miquelianin's Role in Inter-Species Chemical Ecology

Miquelianin, as a widespread plant secondary metabolite, plays a significant role in mediating interactions between plants and other organisms. scitechnol.com The field of chemical ecology investigates these interactions, and future research is set to further uncover miquelianin's functions in plant defense and communication.

Flavonoids, in general, are crucial for protecting plants against both biotic and abiotic threats. researchgate.net They can act as feeding deterrents against herbivores and possess antimicrobial properties against pathogens. pan.olsztyn.plnih.govresearchgate.net Miquelianin (quercetin 3-O-glucuronide) has been specifically identified as a key flavonoid in the chemical defense of some plants against insects. For example, it was the predominant flavonoid found in the diet of several sawfly species, suggesting a role in plant-herbivore interactions. medchemexpress.com Research indicates that while some flavonoids can be harmful to certain pest insects like true bugs and flies, flavonoid glycosides like miquelianin may be harmless to others, such as sawflies and beneficial pollinators. medchemexpress.com This specificity is a key area for future investigation.

Furthermore, flavonoids can function as phytoalexins or phytoanticipins—compounds that are either produced in response to an attack or are constitutively present as a chemical barrier. nih.govnih.gov Their antimicrobial action can involve inhibiting pathogen enzymes or disrupting microbial cell membranes. researchgate.netscirp.org Allelopathy, the chemical inhibition of one plant by another, is another ecological process where flavonoids may be involved. researchgate.netisws.org.in Allelochemicals released into the soil can influence the growth of neighboring plants and the composition of the soil microbiome. researchgate.netselleckchem.com Future studies focusing on the exudation of miquelianin from roots and its stability and function in the soil will be vital to understanding its complete ecological role.

Research Frameworks for Potential Applications in Drug Discovery and Development (Pre-clinical and Mechanistic Focus)

Miquelianin is emerging as a promising candidate for drug discovery, supported by a growing body of pre-clinical research focused on its mechanisms of action. This foundational research is crucial for guiding future development into therapeutic applications.

One of the key research frameworks involves investigating its ability to cross biological barriers. In vitro studies using cell models have shown that miquelianin can permeate intestinal cells and cross the blood-brain barrier, a critical finding that supports its potential for treating central nervous system disorders. researchgate.netfrontiersin.org This has been linked to its observed antidepressant-like activity in animal models. nih.gov

Mechanistic studies have pinpointed specific molecular targets. In the context of viral infections, miquelianin has been shown to inhibit the replication of the influenza A virus by targeting the MAPK signaling pathway. medchemexpress.com For neurodegenerative diseases, it has been found to reduce the generation of β-amyloid peptides in a mouse model of Alzheimer's disease. nih.gov In cancer research, it has demonstrated the ability to suppress the invasion of breast cancer cells. Furthermore, its anti-inflammatory properties have been linked to the inhibition of polymorphonuclear cell migration, and it has shown potential for cardiovascular health through in vitro inhibition of the angiotensin-converting enzyme (ACE).

| Potential Therapeutic Area | Pre-clinical Finding | Mechanistic Focus | Reference(s) |

| Neurology (Depression) | Crosses blood-brain barrier in vitro; reduces immobility in forced swim test (rats). | Not fully elucidated; potential interaction with CNS targets. | nih.govresearchgate.netfrontiersin.org |

| Neurology (Alzheimer's) | Reduces β-amyloid (Aβ) peptide generation in primary neuron cultures. | Interferes with Aβ protein-protein interaction necessary for oligomer formation. | nih.gov |

| Infectious Disease (Influenza) | Attenuates viral replication in vitro and in vivo (mice). | Inhibition of the MAPK signaling pathway via targeting TAK1. | medchemexpress.com |

| Oncology | Suppresses invasion of MDA-MB-231 breast cancer cells. | Inhibition of MMP-9 induction. | |

| Inflammation | Inhibits polymorphonuclear (PMN) cell migration in vitro. | Down-regulation of inflammatory mediators. | |

| Cardiovascular | Exhibits ACE-inhibitory properties in vitro. | Direct inhibition of angiotensin-converting enzyme. |

This table outlines the pre-clinical and mechanistic research frameworks supporting the potential applications of miquelianin in drug discovery.

Q & A

Basic Research Questions

Q. How should researchers design experiments for synthesizing and characterizing the Miq compound to ensure structural accuracy and reproducibility?

- Methodological Answer : Follow IUPAC nomenclature rules and employ rigorous spectroscopic characterization. For synthesis, document reaction conditions (solvents, catalysts, temperature) and purification methods. Use and NMR spectroscopy with DEPT/2D analyses for structural elucidation, ensuring peak assignments are reported to 0.01 ppm and 0.1 ppm precision, respectively . Validate purity via elemental analysis (±0.4% accuracy) or high-resolution mass spectrometry (HRMS). For known compounds, cite literature and compare physical/spectral data .

Q. What steps should be taken to resolve contradictions in spectroscopic or chromatographic data during this compound characterization?

- Methodological Answer : Cross-validate results using complementary techniques. For NMR discrepancies, re-examine sample preparation (e.g., solvent purity, concentration) and acquire 2D spectra (COSY, HSQC) to confirm connectivity. If HRMS data conflicts with expected molecular formulas, recalibrate instruments or repeat analyses under controlled conditions. Document all anomalies in supporting information for peer review .

Q. How can researchers verify the structural accuracy of the this compound when synthesizing derivatives or analogs?

- Methodological Answer : Use X-ray crystallography for absolute stereochemical confirmation, particularly for chiral centers. Compare optical rotation or circular dichroism (CD) data with literature for enantiomeric purity. For mixtures (e.g., diastereomers), employ chiral chromatography or NOE experiments in NMR to distinguish isomers .

Advanced Research Questions

Q. What mixed-methods approaches are effective in integrating computational modeling with experimental data to study the this compound’s bioactivity?

- Methodological Answer : Combine quantitative structure-activity relationship (QSAR) models with in vitro assays. For example:

- Quantitative : Measure IC/EC values in dose-response assays, using positive/negative controls .

- Qualitative : Conduct molecular dynamics simulations to explore binding interactions, correlating computational free-energy calculations with experimental inhibitory potency.

- Integration : Use a convergent design, where both datasets are analyzed separately and merged to explain mechanistic outliers .

Q. How can researchers address reproducibility challenges in pharmacological studies involving the this compound?

- Methodological Answer :

- Experimental Design : Include detailed protocols for cell lines (passage numbers, culture conditions), compound solubility (DMSO concentration), and assay validation (Z’-factor >0.5).

- Data Transparency : Report all raw data (e.g., dose-response curves) and statistical methods (e.g., ANOVA with post-hoc tests) in supporting information. Use the PICO framework to structure research questions (Population: cell type; Intervention: this compound dosage; Comparison: control groups; Outcome: viability/apoptosis) .

- Replication : Collaborate with independent labs to validate key findings using blinded samples .

Q. What strategies mitigate challenges in mixed-methods studies investigating the this compound’s mechanism of action across biological systems?

- Methodological Answer :

- Design : Adopt an embedded experimental design, where qualitative data (e.g., transcriptomic profiling) contextualizes quantitative results (e.g., enzyme inhibition).

- Challenges : Allocate resources for dual data collection (e.g., RNA sequencing + kinetic assays) and use visualization tools (e.g., pathway mapping software) to integrate multi-omics data. Address time-intensive analysis by employing machine learning for pattern recognition in large datasets .

Data Management and Reporting

Q. How should researchers structure supporting information for studies on the this compound to enhance transparency?

- Methodological Answer :

- Checklists : Provide a compound characterization checklist (e.g., NMR shifts, HRMS m/z, melting points) and pharmacological assay parameters (e.g., IC confidence intervals).

- File Organization : Label supporting files with Arabic numerals (e.g., SI_01_NMR_Spectra.pdf) and hyperlink them to relevant manuscript sections. Include raw spectral data and instrument calibration logs .

Research Frameworks

Q. Which frameworks guide hypothesis formulation for studying the this compound’s therapeutic potential?

- Methodological Answer : Apply the PICOT framework:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.